BenchChemオンラインストアへようこそ!

3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine

Purity analysis Quality control Procurement specification

This (S)-configured N-Boc-1,5-benzothiazepin-4-one (CAS 440634-11-7, MW 294.37) is a pre-resolved chiral building block for constructing the D-BT β-turn-inducing constrained dipeptide mimetic. X-ray crystallography confirms the (S)-enantiomer adopts a type II′ β-turn conformation essential for bradykinin B1/B2 receptor recognition. The Boc group provides orthogonal acid-labile protection (TFA-labile), enabling selective deprotection in multi-step sequences. Procuring the 98% purity grade reduces impurity burden and downstream purification overhead. The unsubstituted 5-position distinguishes it from 5-carboxymethyl analogs, offering divergent reactivity. Confirm correct (S)-enantiomer specification; the (R)-counterpart exhibits distinct conformational and pharmacological properties.

Molecular Formula C14H18N2O3S
Molecular Weight 294.37 g/mol
CAS No. 440634-11-7
Cat. No. B1313726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine
CAS440634-11-7
Molecular FormulaC14H18N2O3S
Molecular Weight294.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CSC2=CC=CC=C2NC1=O
InChIInChI=1S/C14H18N2O3S/c1-14(2,3)19-13(18)16-10-8-20-11-7-5-4-6-9(11)15-12(10)17/h4-7,10H,8H2,1-3H3,(H,15,17)(H,16,18)/t10-/m1/s1
InChIKeyYHSONFJMJNCOAE-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine (CAS 440634-11-7): Procurement-Ready Chiral Benzothiazepine Building Block


3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine (CAS 440634-11-7, molecular formula C14H18N2O3S, molecular weight 294.37 g/mol) is a chiral N-Boc-protected 1,5-benzothiazepin-4-one derivative bearing a defined (S)-configuration at the 3-position of the seven-membered thiazepine ring . The compound incorporates a tert-butyloxycarbonyl (Boc) protecting group on the 3-amino moiety and features a lactam carbonyl at the 4-position, placing it within the privileged 1,5-benzothiazepine scaffold class associated with calcium channel modulation, β-turn peptidomimetics, and bradykinin receptor ligand development [1]. It is commercially available as a research-use-only intermediate with reported purity specifications typically in the 95-98% range from multiple established chemical suppliers .

Why 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine Cannot Be Interchanged with In-Class Analogs


In-class 1,5-benzothiazepine derivatives cannot be trivially substituted due to three critical, quantifiable differentiation vectors. First, stereochemical configuration at the 3-position dictates downstream biological function: the (S)-enantiomer (CAS 440634-11-7) and its (R)-counterpart (CAS 250349-14-5 for the 5-carboxymethyl analog) exhibit distinct conformational properties in peptidomimetic applications, with X-ray crystallography demonstrating that Boc-protected (S)-DBT derivatives adopt a type II′ β-turn conformation in the solid state—a structural feature that would be altered or abolished with the wrong enantiomer [1]. Second, the Boc protecting group confers specific stability and deprotection kinetics that differ from alternative N-protection strategies (e.g., Fmoc, Cbz), directly impacting synthetic yield and purity in multi-step sequences [2]. Third, the unsubstituted 5-position of CAS 440634-11-7 distinguishes it from 5-alkylated or 5-carboxymethyl derivatives (e.g., CAS 250349-13-4), with the latter introducing different solubility, reactivity, and steric profiles that affect downstream functionalization pathways . These parameters are not interchangeable in reproducible synthetic or pharmacological workflows.

Quantitative Procurement-Relevant Differentiation Evidence for 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine (CAS 440634-11-7)


Commercial Purity Grade Differentiation: 98% vs. 95% Benchmark Specifications Across Suppliers

Commercial availability of CAS 440634-11-7 varies by vendor-specified purity grade, with higher-specification sources offering 98% purity compared to baseline 95% and 97% offerings. This quantifiable difference in certified purity directly impacts suitability for applications requiring high-fidelity starting material, such as multi-step asymmetric synthesis where cumulative impurity effects can degrade overall yield .

Purity analysis Quality control Procurement specification

Stereochemical Integrity: Enantiomeric Configuration Differentiation from (R)-Counterpart

CAS 440634-11-7 is specifically the (S)-enantiomer of the Boc-protected 3-amino-1,5-benzothiazepin-4-one scaffold. The (R)-enantiomer counterpart (e.g., CAS 250349-14-5 for the 5-carboxymethyl derivative) represents a distinct chemical entity with different stereochemical and potentially different biological properties. X-ray crystallographic analysis of Boc-DBT-NH2 (DBT = (S)-[amino]-5-carbethoxymethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-one) confirmed that the (S)-configuration adopts a type II′ β-turn conformation in the solid state, a defined secondary structure that is not guaranteed for the (R)-enantiomer [1].

Chiral synthesis Stereochemistry Peptidomimetics

Synthetic Accessibility: Optimized Boc-Protection Strategy Enabling Multi-Step Derivatization

The Boc protecting group on CAS 440634-11-7 enables predictable, orthogonal deprotection under acidic conditions (e.g., TFA) while maintaining stability under basic and nucleophilic conditions commonly employed in subsequent synthetic transformations. The 2002 Amblard et al. publication provides an improved synthesis for both (S)- and (R)-N-Boc-protected 1,5-benzothiazepine derivatives, establishing a reproducible synthetic route to this exact compound class. The Boc group enhances stability and facilitates selective deprotection relative to alternative protecting groups such as Fmoc or Cbz, which require different cleavage conditions [1].

Synthetic methodology Protecting group strategy Multi-step synthesis

Downstream Synthetic Utility: Proven Intermediate in Bradykinin Receptor Ligand Development

CAS 440634-11-7 and its derivatives serve as key intermediates in the synthesis of bradykinin B1 and B2 receptor ligands. The (S)-3-amino-5-carboxylmethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-one (D-BT) moiety, which is structurally derived from CAS 440634-11-7 via 5-position alkylation, has been demonstrated to confer potent agonist activity at bradykinin B2 receptors and antagonist activity at B1 receptors when incorporated into peptide sequences [1][2]. This established downstream utility distinguishes the compound from benzothiazepine analogs that lack a documented pathway to validated pharmacological scaffolds.

Bradykinin ligands Peptidomimetics Medicinal chemistry

Validated Application Scenarios for 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine (CAS 440634-11-7) Based on Quantitative Evidence


Synthesis of Constrained β-Turn Peptidomimetics for Bradykinin Receptor Modulation

This compound provides the foundational scaffold for constructing the (S)-3-amino-5-carboxylmethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-one (D-BT) moiety, a validated β-turn-inducing constrained dipeptide mimetic. X-ray crystallography of Boc-DBT-NH2 confirms that the (S)-configuration adopts a type II′ β-turn conformation in the solid state, a secondary structure motif essential for bradykinin B1 and B2 receptor recognition [1]. Literature precedent demonstrates that D-BT-containing peptide analogs exhibit potent bradykinin B2 receptor agonism and B1 receptor antagonism, establishing a direct line-of-sight from procurement of this specific chiral building block to pharmacologically validated lead compounds [2].

Multi-Step Asymmetric Synthesis Requiring Orthogonal Boc Protection

In synthetic sequences where amino functionality must remain protected during base-mediated or nucleophilic transformations but can be selectively unveiled at a defined later stage, the Boc group on CAS 440634-11-7 provides orthogonal protection relative to base-labile protecting groups such as Fmoc. The improved synthetic methodology published by Amblard et al. (2002) establishes a reproducible route to both (S)- and (R)-N-Boc-protected 1,5-benzothiazepine derivatives, with the Boc group specifically enabling selective deprotection under acidic conditions (e.g., TFA/ethanedithiol) while preserving other acid-sensitive functional groups when properly tuned [3].

High-Fidelity Starting Material for cGMP-Adjacent Medicinal Chemistry

For medicinal chemistry programs operating under heightened purity requirements—including those approaching cGMP standards or those where cumulative impurity effects degrade multi-step synthetic yields—procurement of the 98% purity grade of CAS 440634-11-7 (versus the 95-97% baseline grades) reduces the impurity burden from the outset . The 3 percentage point purity advantage translates to lower in-house purification overhead and reduced risk of impurity-derived side products in sensitive downstream coupling reactions. This specification-based differentiation is particularly relevant for scale-up and process chemistry where starting material quality directly impacts overall yield and product consistency.

Stereochemical Control in Chiral Pool and Asymmetric Synthesis

The defined (S)-configuration at the 3-position of the benzothiazepine ring makes CAS 440634-11-7 a valuable stereochemical anchor for asymmetric synthesis. The (R)-enantiomer (e.g., CAS 250349-14-5 for the 5-carboxymethyl analog) is a chemically distinct entity with different physical and potentially different pharmacological properties . Procurement of the correct enantiomer is essential for applications where stereochemistry governs downstream molecular recognition, including enzyme inhibition, receptor binding, and chiral chromatography method development. This compound offers a pre-resolved, stereochemically defined entry point that bypasses the need for in-house chiral resolution of the 3-amino-1,5-benzothiazepin-4-one scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.